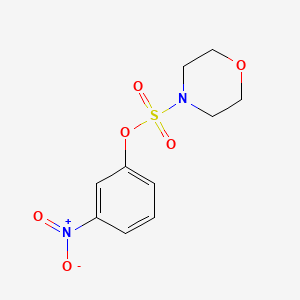

3-硝基苯基吗啉-4-磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including nitration, sulfonation, and the use of morpholine as a functional group. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an intermediate in antibiotic drug synthesis, is created by substituting morpholine on difluoro-nitrobenzene followed by reduction of the nitro group, demonstrating a common pathway for incorporating nitro and morpholine functionalities into complex molecules (Janakiramudu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Nitrophenyl morpholine-4-sulfonate has been elucidated using various spectroscopic techniques. For example, sulfonamide compounds have been characterized by FTIR, FT-Raman NMR, and X-ray diffraction, providing insights into their molecular geometry, electronic structure, and intermolecular interactions (Sarojini et al., 2013).

Chemical Reactions and Properties

3-Nitrophenyl morpholine-4-sulfonate and related compounds participate in various chemical reactions, highlighting their versatility. These reactions include redox-neutral processes, conjugate additions, and reactions leading to the formation of sulfonamides, showcasing the reactivity of the nitro and sulfonate groups (Nguyen & Retailleau, 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of 3-Nitrophenyl morpholine-4-sulfonate in different environments. The crystal structure of related compounds, like 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, provides valuable information on the arrangement of molecules in the solid state and the impact of various substituents on the molecular conformation (Ibiş et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-Nitrophenyl morpholine-4-sulfonate, including its reactivity, stability, and interactions with other molecules, are integral to its applications in synthesis and material science. The study of sulfonamide derivatives synthesized through the anodic oxidation of morpholinoaniline illustrates the potential for creating diverse functional molecules with specific chemical properties (Beiginejad & Nematollahi, 2014).

科学研究应用

合成和抗菌活性

Janakiramudu等人(2017年)的研究集中在合成3-氟-4-吗啉基苯胺的磺胺类和氨基甲酸酯,这是抗生素利奈唑胺的中间体。该过程涉及在1,2-二氟-4-硝基苯上取代吗啉基,导致产生对细菌和真菌表现出良好至强效抗菌活性的化合物。这项研究突出了吗啉衍生物的作用,类似于3-硝基苯基吗啉-4-磺酸酯,在开发抗菌剂(Janakiramudu et al., 2017)方面的作用。

Swern氧化增强

叶等人(2016年)设计了一种包含吗啉衍生物的新型亚砜,以增强Swern氧化反应。这种化学合成的进步对于各种有机转化具有重要意义,暗示了吗啉衍生物如3-硝基苯基吗啉-4-磺酸酯在促进化学反应(Ye et al., 2016)方面的潜在应用。

有机合成中的硝化过程

张等人(2007年)开发了一种用于合成4-(4-甲氧基-3-硝基苯基)吗啉的新型硝化过程。这个过程改善了有机合成中硝化反应的稳健性、安全性和效率,这对于像3-硝基苯基吗啉-4-磺酸酯这样用于化学制造(Zhang et al., 2007)的化合物是相关的。

调节抗生素活性

Oliveira等人(2015年)探讨了4-(苯基磺酰基)吗啉对各种细菌和真菌的抗菌和调节活性。他们的研究结果表明,吗啉衍生物,类似于3-硝基苯基吗啉-4-磺酸酯,可能增强现有抗生素的功效(Oliveira et al., 2015)。

胺碱性调节

Martin等人(2007年)研究了饱和体系中磺酮基团对碱性的降低效应。该研究提供了有关吗啉衍生物中功能团如何影响胺的碱性的见解,类似于3-硝基苯基吗啉-4-磺酸酯,这在药物设计和合成中是至关重要的(Martin et al., 2007)。

作用机制

Target of Action

Morpholine derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors . This suggests that 3-Nitrophenyl morpholine-4-sulfonate may also interact with various biological targets.

Mode of Action

It is known that morpholine derivatives can interact selectively with their targets, leading to various biological effects . The nitrophenyl group may also play a role in the compound’s interaction with its targets.

Biochemical Pathways

Morpholine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Nitrophenyl morpholine-4-sulfonate may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with morpholine derivatives , it is likely that 3-Nitrophenyl morpholine-4-sulfonate may have diverse molecular and cellular effects.

属性

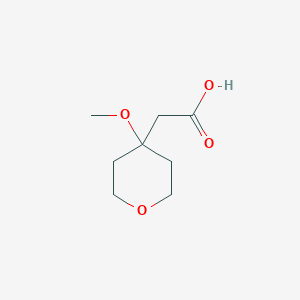

IUPAC Name |

(3-nitrophenyl) morpholine-4-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c13-12(14)9-2-1-3-10(8-9)18-19(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBXVFQIPYYHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide](/img/structure/B2480834.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)

![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)